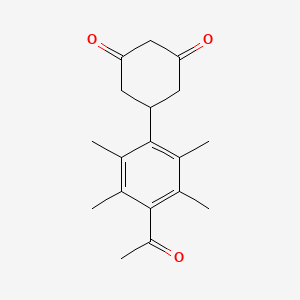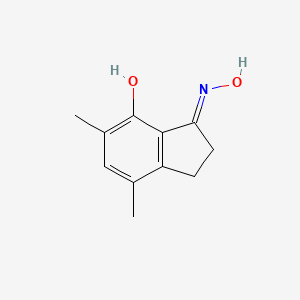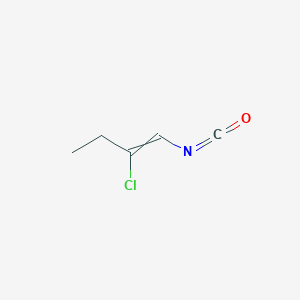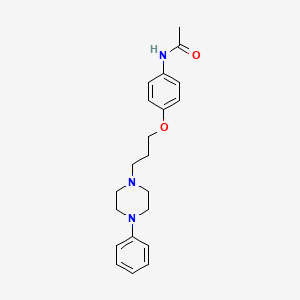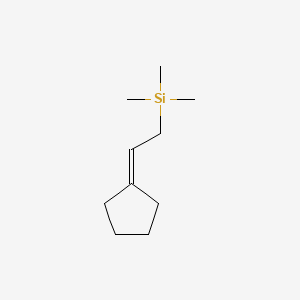
(2-Cyclopentylideneethyl)(trimethyl)silane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Cyclopentylideneethyl)(trimethyl)silane: is an organosilicon compound with the molecular formula C₁₀H₂₀Si. It is a derivative of silane, characterized by the presence of a cyclopentylidene group attached to an ethyl chain, which is further bonded to a trimethylsilyl group. This compound is of interest in organic chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2-Cyclopentylideneethyl)(trimethyl)silane typically involves the reaction of cyclopentylideneethyl halides with trimethylsilyl reagents under anhydrous conditions. One common method is the reaction of cyclopentylideneethyl chloride with trimethylsilyl lithium in an inert atmosphere, such as nitrogen or argon, to prevent moisture from interfering with the reaction .
Industrial Production Methods: Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques, such as distillation and chromatography, ensures the efficient production of this compound .
Chemical Reactions Analysis
Types of Reactions: (2-Cyclopentylideneethyl)(trimethyl)silane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid to form corresponding silanols or siloxanes.
Reduction: Reduction reactions can be carried out using hydrosilanes or other reducing agents to yield silanes with different substituents.
Substitution: The trimethylsilyl group can be substituted with other functional groups using reagents like halogens or organometallic compounds.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Hydrosilanes, lithium aluminum hydride.
Substitution: Halogens, organometallic reagents.
Major Products Formed:
Oxidation: Silanols, siloxanes.
Reduction: Various substituted silanes.
Substitution: Functionalized silanes with different organic groups.
Scientific Research Applications
Chemistry: (2-Cyclopentylideneethyl)(trimethyl)silane is used as a precursor in the synthesis of more complex organosilicon compounds. It serves as a building block in the preparation of silane-based polymers and materials with unique properties .
Biology and Medicine: In biological research, this compound is explored for its potential use in drug delivery systems due to its ability to form stable bonds with various biomolecules. It is also investigated for its role in the development of silicon-based pharmaceuticals .
Industry: Industrially, this compound is used in the production of specialty coatings, adhesives, and sealants. Its unique reactivity makes it valuable in the formulation of high-performance materials .
Mechanism of Action
The mechanism of action of (2-Cyclopentylideneethyl)(trimethyl)silane involves its ability to undergo electrophilic substitution reactions. The carbon-silicon bond is highly electron-releasing, stabilizing positive charges in the β position through hyperconjugation. This property allows the compound to participate in various electrophilic addition reactions, forming new carbon-carbon bonds at specific positions .
Comparison with Similar Compounds
Allyltrimethylsilane: Known for its use in electrophilic substitution reactions.
Vinyltrimethylsilane: Similar in reactivity but differs in the position of the silicon atom.
Triethylsilane: Used as a reducing agent in organic synthesis
Uniqueness: (2-Cyclopentylideneethyl)(trimethyl)silane is unique due to its cyclopentylidene group, which imparts distinct steric and electronic properties. This makes it particularly useful in reactions requiring specific regioselectivity and stability .
Properties
CAS No. |
83438-58-8 |
|---|---|
Molecular Formula |
C10H20Si |
Molecular Weight |
168.35 g/mol |
IUPAC Name |
2-cyclopentylideneethyl(trimethyl)silane |
InChI |
InChI=1S/C10H20Si/c1-11(2,3)9-8-10-6-4-5-7-10/h8H,4-7,9H2,1-3H3 |
InChI Key |
CUICRDSUXJOAPV-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)CC=C1CCCC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



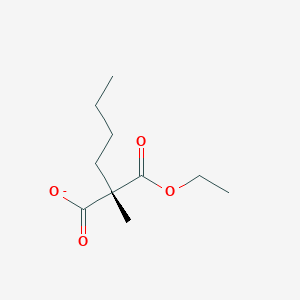
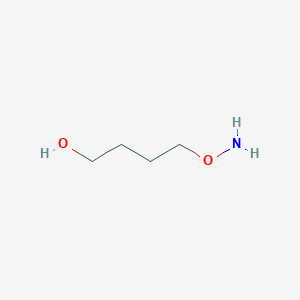
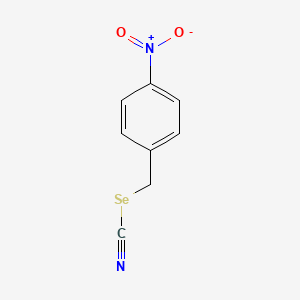
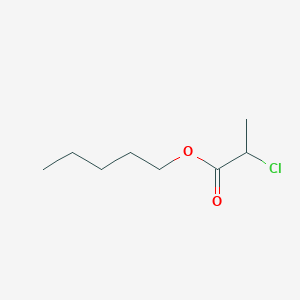

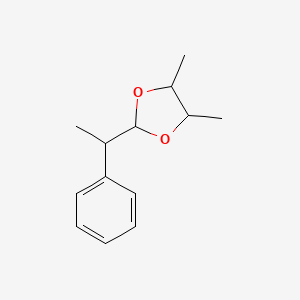
![5-[[2,4-Dihydroxy-3-[(4-nitrophenyl)azo]phenyl]azo]-4-hydroxy-3-[(2-hydroxy-5-nitrophenyl)azo]naphthalene-2,7-disulphonic acid](/img/structure/B14404312.png)
![3-[3-(Trifluoromethyl)phenyl]-2,5-dihydro-1,2,4-triazin-6(1H)-one](/img/structure/B14404318.png)

